molecular formula C6H5BrClNO2S B1270779 4-Bromo-2-chlorobenzenesulfonamide CAS No. 351003-59-3

4-Bromo-2-chlorobenzenesulfonamide

Cat. No.: B1270779
CAS No.: 351003-59-3
M. Wt: 270.53 g/mol
InChI Key: BFZLQNCZBMUSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H3BrClSO2NH2 . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorobenzenesulfonamide typically involves the sulfonation of 4-bromo-2-chlorobenzene. The process can be summarized as follows:

    Sulfonation Reaction: 4-Bromo-2-chlorobenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.

    Amidation: The resulting sulfonyl chloride intermediate is then reacted with ammonia (NH3) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperatures and the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of bases like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

4-Bromo-2-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.

    4-Bromo-2-chlorobenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2-Chlorobenzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-chlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the sulfonamide group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZLQNCZBMUSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370489
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-59-3
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chlorobenzenesulfonyl chloride (2.50 g, 8.45 mmol) in THF (25 ml) was added a solution of ammonia (25%, 6.3 ml, 84.5 mmol). The reaction mixture was stirred for 4 h at RT. Ethyl acetate (70 ml) and water (50 mL) were added. The organic phase was separated and washed with hydrochloric acid (1 M, 50 ml) and brine (2×30 ml) and dried over sodium sulfate. After evaporation the product was obtained as a white solid (2.05 g, 90%) which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chlorobenzenesulfonamide
Reactant of Route 6
4-Bromo-2-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.